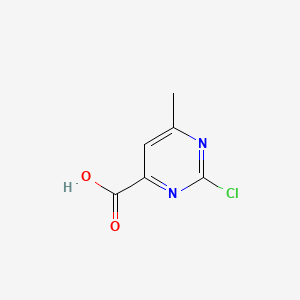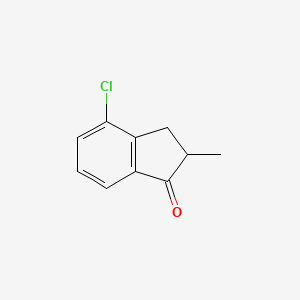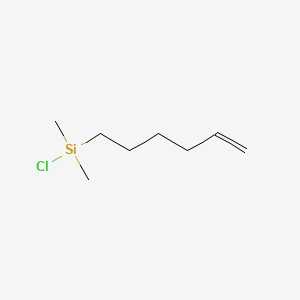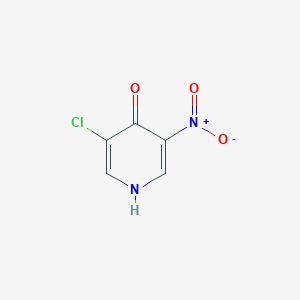
2-Chloro-6-methylpyrimidine-4-carboxylic acid
Übersicht
Beschreibung
2-Chloro-6-methylpyrimidine-4-carboxylic acid (2-C6MPCA) is an important organic molecule and is widely used in scientific research. It is a versatile molecule and has a wide range of applications in the fields of biochemistry, physiology, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Supramolecular Cocrystal Synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid is utilized in the synthesis of supramolecular cocrystals. An example is the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid. This cocrystal was synthesized using the slow evaporation method in methanol and characterized by various spectroscopic methods and X-ray diffraction structural analysis (Khalib et al., 2015).
Precursor in Pharmaceutical and Explosive Industries
The compound finds application as a precursor in pharmaceutical and explosive industries. For instance, 4,6-Dihydroxy-2-methylpyrimidine, a related compound, is significant in preparing high explosives and medicinal products. Its synthesis and process chemistry have been explored, demonstrating its value in these industries (Patil et al., 2008).
Antituberculous Effect
Some derivatives of 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibit significant antituberculous effects. The reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to compounds with pronounced antituberculous activity (Erkin & Krutikov, 2007).
Supramolecular Scaffold for Carboxylic Acid Complexes
2-Chloro-6-methylpyrimidine-4-carboxylic acid and its derivatives are used as supramolecular scaffolds for carboxylic acid complexes. These structures have been investigated for their potential in hydrogen bonding interactions (Mahapatra et al., 2011).
Synthesis of Derivatives and Reactions
The compound is involved in synthesizing various derivatives, which can be utilized in further chemical reactions and biological studies. For example, the synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one derivatives has been performed, demonstrating the versatility of this compound in chemical synthesis (Barmaki et al., 2013).
Functionalization in Organic Chemistry
The compound is used in regioexhaustive functionalization, a concept tested with various chloro(trifluoromethyl)pyridines. This approach is significant in organic synthesis and medicinal chemistry (Cottet & Schlosser, 2004).
Isostructural Co-Crystal Design
2-Chloro-6-methylpyrimidine-4-carboxylic acid is instrumental in designing isostructural co-crystals. A study involving 2-amino-4-chloro-6-methyl pyrimidine with various carboxylic acids demonstrated the formation of isostructural co-crystals, crucial in understanding molecular interactions in crystallography (Ebenezer, Muthiah, & Butcher, 2011).
Construction of 2-Substituted-4,6-Diazaindoles
The compound serves in constructing 2-substituted-4,6-diazaindoles. For instance, treatment of unprotected 5-amino-4-methylpyrimidine with specific reagents yields a range of 2-substituted-4,6-diazaindoles, demonstrating its utility in novel organic synthesis (Song et al., 2009).
Synthesis of Anticancer Drug Intermediates
4,6-Dichloro-2-methylpyrimidine, a related compound, is an important intermediate in synthesizing the anticancer drug dasatinib. This synthesis involves several steps, including cyclization and chlorination, highlighting the compound's role in pharmaceutical synthesis (Lei-ming, 2012).
Crystal Structure Prediction
The compound aids in crystal structure prediction, with studies classifying intermolecular interactions between related compounds and carboxylates in the crystalline solid state. This research contributes to understanding and predicting crystal structures (Collins, Wilson, & Gilmore, 2010).
Antimicrobial Activity
Some derivatives of 2-Chloro-6-methylpyrimidine-4-carboxylic acid have been synthesized with significant antimicrobial activity. This includes the preparation and evaluation of compounds for their efficacy against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Eigenschaften
IUPAC Name |
2-chloro-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXGLOGQWMGIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441347 | |
| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89581-58-8 | |
| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)






